

Technical Guide: Synthesis and Characterization of N'-Hydroxyoxolane-2-carboximidamide

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Compound of Interest

Compound Name: *N'-hydroxyoxolane-2-carboximidamide*

CAS No.: 1562913-40-9

Cat. No.: B1458146

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Executive Summary

Compound: **N'-Hydroxyoxolane-2-carboximidamide** (CAS: 66223-26-9) Synonyms: N'-Hydroxytetrahydrofuran-2-carboximidamide; Tetrahydrofuran-2-amidoxime. Class: Heterocyclic Amidoxime.

This technical guide details the synthetic pathway, safety protocols, and characterization metrics for **N'-hydroxyoxolane-2-carboximidamide**. Amidoximes are critical pharmacophores, serving as bioisosteres for carboxylic acids and prodrugs for amidines (improving oral bioavailability). They are also versatile intermediates in the synthesis of 1,2,4-oxadiazoles. This guide prioritizes the nitrile addition method, the industry standard for scalability and atom economy.

Retrosynthetic Analysis & Strategy

The construction of the amidoxime core relies on the nucleophilic addition of hydroxylamine to a nitrile. For the oxolane (tetrahydrofuran) derivative, the strategic disconnection is at the C-N bond of the amidoxime.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the hydroxylamine nitrogen atom on the electrophilic carbon of the nitrile group. This addition is generally catalyzed by base to generate the free amine (

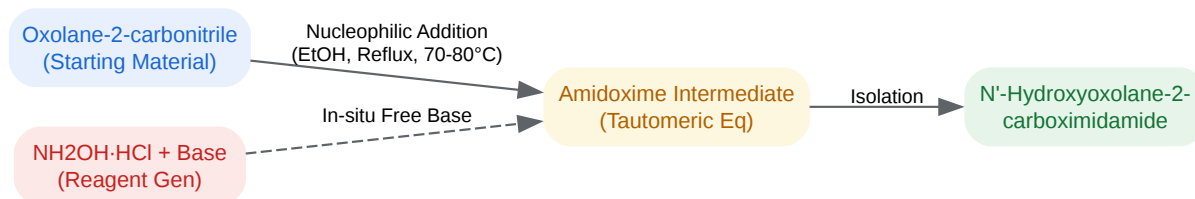
) from its stable salt form (

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Key Stereochemical Consideration: The starting material, oxolane-2-carbonitrile, possesses a chiral center at the C2 position.

- **Racemic Synthesis:** Using racemic nitrile yields racemic amidoxime.
- **Chiral Synthesis:** The reaction conditions (ethanol reflux) generally preserve the stereochemistry of the C2 position, allowing for the synthesis of enantiopure (R) or (S) isomers if the corresponding chiral nitrile is used.

Pathway Visualization



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Caption: Nucleophilic addition pathway from nitrile precursor to amidoxime product.

Experimental Protocol

Safety Prerequisites (Critical)

Hydroxylamine Hazard: Hydroxylamine free base is thermally unstable and potentially explosive if concentrated or heated without solvent.

- **Control:** Always generate in situ from the hydrochloride salt.

- Temperature: Do not exceed 90°C.
- Screening: Ensure the reaction mixture is free of transition metals (Fe, Cu) which catalyze the decomposition of hydroxylamine.

Materials

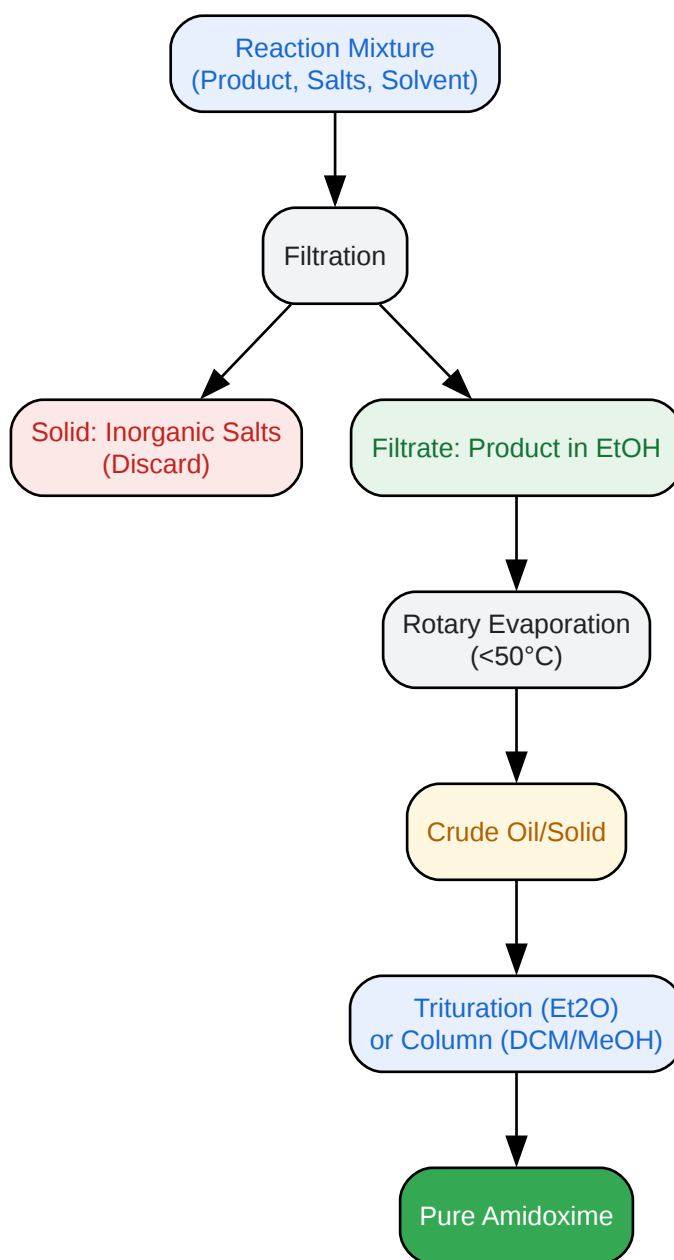
- Precursor: Oxolane-2-carbonitrile (Tetrahydrofuran-2-carbonitrile).
- Reagent: Hydroxylamine hydrochloride ([1](#)).
- Base: Potassium Carbonate () or Triethylamine ().
- Solvent: Absolute Ethanol or Methanol/Water (2:1).

Step-by-Step Synthesis (10 mmol Scale)

- Reagent Preparation:
 - In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Hydroxylamine hydrochloride (1.39 g, 20 mmol, 2.0 eq) in Absolute Ethanol (20 mL).
 - Add Potassium Carbonate (1.38 g, 10 mmol, 1.0 eq) or Triethylamine (2.8 mL, 20 mmol) dropwise.
 - Observation: Evolution of (if using carbonate) and formation of a white precipitate (KCl or). Stir for 30 minutes at Room Temperature (RT) to ensure free base generation.
- Addition:
 - Add Oxolane-2-carbonitrile (0.97 g, 10 mmol, 1.0 eq) to the reaction mixture.

- Note: If the nitrile is solid, dissolve in minimal ethanol before addition.
- Reaction:
 - Fit the flask with a reflux condenser.
 - Heat the mixture to reflux (78°C) for 4–6 hours.
 - Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The nitrile spot () should disappear, and a more polar amidoxime spot () should appear. Staining with gives a characteristic deep red/violet color for amidoximes.
- Workup & Isolation:
 - Cool the mixture to RT.
 - Filter off the inorganic salts (KCl) using a sintered glass funnel. Wash the cake with cold ethanol (2 x 5 mL).
 - Concentrate the filtrate under reduced pressure (Rotary Evaporator, <50°C) to yield a viscous oil or semi-solid.
- Purification:
 - Method A (Crystallization): Triturate the residue with diethyl ether or cold hexanes/ethyl acetate (1:1) to induce precipitation. Recrystallize from Ethanol/Et₂O.
 - Method B (Column Chromatography): If oil persists, purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Workup Logic Flow



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Caption: Purification workflow designed to remove inorganic salts and isolate the polar amidoxime.

Characterization Profile

The following data represents the expected spectroscopic signature for **N'-hydroxyoxolane-2-carboximidamide**.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 or

Nucleus	Shift (ppm)	Multiplicity	Integration	Assignment
1H	8.80 - 9.10	Broad Singlet	1H	OH (N-OH)
1H	5.30 - 5.80	Broad Singlet	2H	NH ₂ (Amide)
1H	4.20 - 4.35	Triplet/Multiplet	1H	H2 (Chiral Center)
1H	3.70 - 3.90	Multiplet	2H	H5 (Ether adjacent)
1H	1.80 - 2.10	Multiplet	4H	H3, H4 (Ring body)
13C	152.0 - 156.0	Singlet	1C	C=N (Amidoxime)
13C	76.0 - 78.0	Singlet	1C	C2 (Oxolane)
13C	68.0 - 69.0	Singlet	1C	C5 (Oxolane)

Validation Note: The key diagnostic is the disappearance of the sharp Nitrile carbon peak (~119 ppm) and the appearance of the downfield Amidoxime carbon (~154 ppm). In DMSO-d6, the OH and NH₂ protons are usually distinct; in MeOH, they exchange and disappear.

Infrared Spectroscopy (FTIR)[3]

- 3400 – 3200 cm⁻¹: Strong, broad absorption. Corresponds to O-H and N-H stretching vibrations.
- 1650 – 1665 cm⁻¹: Medium/Strong intensity. Characteristic C=N stretching mode of the amidoxime.[2]
- 1050 – 1100 cm⁻¹: C-O-C stretching (Oxolane ring ether).

- 930 – 950 cm^{-1} : N-O stretching (Diagnostic for oximes).

Mass Spectrometry (ESI-MS)

- Ionization Mode: Positive (ESI+).
- Molecular Weight: 130.14 g/mol .
- Observed Peak:

131.1

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- Fragment: Loss of 17 (OH) or 33 (NH₂OH) is common in fragmentation studies.

Stability and Storage

Amidoximes are prone to hydrolysis and rearrangement (Tiemann rearrangement) under acidic or thermal stress.

- Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
- Hygroscopicity: The compound is likely hygroscopic. Store in a desiccator.
- Shelf Life: 6–12 months if kept dry and cold.

Applications in Drug Discovery

The oxolane-2-carboximidamide moiety is a versatile fragment:

- Oxadiazole Synthesis: Reaction with carboxylic acids or anhydrides followed by cyclization yields 3-(oxolan-2-yl)-1,2,4-oxadiazoles, a common scaffold in GPCR agonists.
- Prodrug Design: The amidoxime can be reduced in vivo by cytochrome b5 reductase to the corresponding amidine, improving the oral absorption of highly basic amidine drugs.

References

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